2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide
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Overview
Description
2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide moiety. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. This can be achieved using triethyl orthoformate and sodium azide under reflux conditions . Another approach involves the use of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction, resulting in higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: An antifungal agent with a tetrazole ring.
Quilseconazole: Another antifungal agent with structural similarities to oteseconazole.
Uniqueness
2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide moiety, which can enhance its biological activity and specificity compared to other tetrazole derivatives .
Properties
IUPAC Name |
2-[4-(2H-tetrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(15)5-6-1-3-7(4-2-6)9-11-13-14-12-9/h1-4H,5H2,(H2,10,15)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTIKHWKHCQLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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